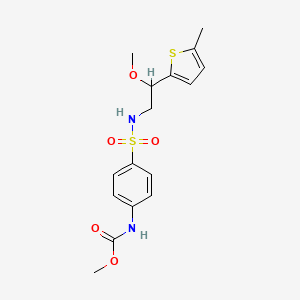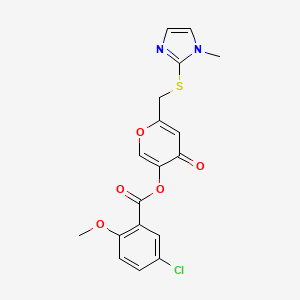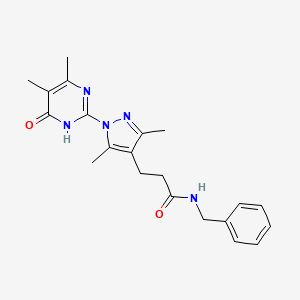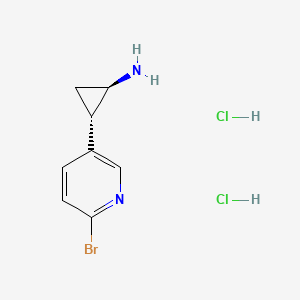![molecular formula C13H17NO4S B2929195 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one CAS No. 285987-03-3](/img/structure/B2929195.png)
1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one is a chemical compound with the CAS Number 285987-03-3 . It has a molecular weight of 283.35 and its IUPAC name is 1-[2-hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 283.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Scientific Research Applications
Synthesis of Highly Substituted 2(1H)-Pyridones
1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, a derivative of 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one, has been used in synthesizing highly substituted 2(1H)-pyridones. This process involves a catalytic reaction leading to isomunchnone dipoles, which are further utilized in bimolecular trapping. The resulting 3-hydroxy-2(1H)-pyridones, significant in medicinal chemistry, are convertible into triflates for various palladium-catalyzed cross-coupling reactions (Padwa, Sheehan, & Straub, 1999).
Development of Pyrrolidin-2-one Derivatives
Research on pyrrolidin-2-ones and their derivatives highlights their potential in synthesizing biologically active molecules. These compounds, with structures found in many natural products, allow for the introduction of various substituents, enhancing their medicinal applicability. Synthesis of new compounds like 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones demonstrates the versatility of pyrrolidin-2-one derivatives in creating novel medicinal molecules (Rubtsova et al., 2020).
Application in Organic Synthesis and Catalysis
The this compound framework facilitates the synthesis of complex organic compounds and serves as a catalyst in various reactions. Its derivatives have been applied in the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, indicating its utility in creating structurally diverse and potentially bioactive compounds (Goto et al., 1991). Additionally, it has been used in the formation of Schiff base copper(II) complexes, which are efficient catalysts in alcohol oxidation, showcasing its role in developing novel catalysts for organic transformations (Hazra et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-11(9-14-8-4-7-13(14)16)10-19(17,18)12-5-2-1-3-6-12/h1-3,5-6,11,15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZSIGBJJKZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2929114.png)



![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2929119.png)
![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2929120.png)



![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2929129.png)
![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)
![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)
![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)

